6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile
Description
Properties
IUPAC Name |
4-hydroxy-3-(4-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-5-12(6-3-10)13-8-11(9-15)4-7-14(13)16/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWIMWGNFQWANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Boronic Acid Component : 4-Methylphenylboronic acid.
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Halide Component : 3-Bromo-2-hydroxybenzonitrile (or 3-iodo variant for enhanced reactivity).
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Catalyst System : Palladium(II) acetate (2–5 mol%) with triphenylphosphine as a ligand.
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Base : Aqueous sodium carbonate (2 M) or potassium phosphate tribasic.
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Solvent : Dimethoxyethane (DME) or toluene/ethanol mixture (3:1).
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Conditions : 80–100°C under inert atmosphere for 12–24 hours.
Yield Optimization :
Table 1: Suzuki-Miyaura Coupling Variants for Biphenyl Synthesis
| Boronic Acid | Halide | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methylphenyl | 3-Bromo-2-hydroxybenzonitrile | Pd(OAc)₂/PPh₃ | DME | 80 | 68 |
| 4-Methylphenyl | 3-Iodo-2-hydroxybenzonitrile | Pd(OAc)₂/PPh₃ | Toluene/EtOH | 100 | 82 |
Cyanation Strategies for Nitrile Group Introduction
The carbonitrile group at position 3 can be introduced via cyanation of a pre-coupled bromo- or iodobiphenyl intermediate. Two primary methods are employed:
Palladium-Catalyzed Cyanation
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Substrate : 3-Bromo-6-hydroxy-4'-methylbiphenyl.
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Cyanating Agent : Zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II).
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Catalyst : Pd(PPh₃)₄ (3 mol%).
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Solvent : NMP or DMF.
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Conditions : 120°C for 6–8 hours.
Challenges :
Sandmeyer Reaction
Applicable for substrates with electron-withdrawing groups (e.g., hydroxy):
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Substrate : 3-Amino-6-hydroxy-4'-methylbiphenyl.
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Reagents : NaNO₂/HCl (diazotization), followed by CuCN.
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Yield : 45–60% due to side reactions (e.g., dimerization).
Table 2: Cyanation Method Comparison
| Method | Substrate | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd-Catalyzed | 3-Bromo derivative | Zn(CN)₂, Pd(PPh₃)₄ | 75 | 98 |
| Sandmeyer | 3-Amino derivative | NaNO₂, CuCN | 58 | 85 |
Hydroxyl Group Protection and Deprotection
The phenolic hydroxy group at position 6 necessitates protection during harsh reaction conditions (e.g., cyanation). Common strategies include:
Protection as Silyl Ether
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Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl).
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Base : Imidazole.
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Conditions : Room temperature, 2 hours.
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Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.
Methyl Ether Formation
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Reagent : Methyl iodide (CH₃I).
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Base : Potassium carbonate.
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Deprotection : BBr₃ in dichloromethane (−78°C to room temperature).
Trade-offs :
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Silyl ethers offer higher stability but require rigorous anhydrous conditions.
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Methyl ethers are cost-effective but necessitate strong Lewis acids for cleavage.
Alternative Synthetic Routes
Ullmann Coupling for Electron-Deficient Systems
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Components : 3-Cyano-2-hydroxyphenyl halide + 4-methylphenyl copper(I) reagent.
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Catalyst : CuI (10 mol%).
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Ligand : 1,10-Phenanthroline.
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Solvent : DMSO at 130°C.
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Yield : 50–65% due to homocoupling side reactions.
Directed Ortho-Metalation (DoM)
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Substrate : 4-Methylbiphenyl-3-carbonitrile.
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Directing Group : Carbonitrile.
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Metalation : LDA (Lithium diisopropylamide) at −78°C.
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Hydroxylation : Quenching with trimethylborate followed by oxidative workup.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Advantages : Enhanced heat/mass transfer, reproducibility.
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Setup : Two-step flow system for Suzuki coupling followed by cyanation.
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Catalyst Recycling : Immobilized Pd on activated carbon reduces costs.
Green Chemistry Metrics
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Atom Economy : Suzuki coupling (85–90%) outperforms Ullmann (60–70%).
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E-Factor : 15–20 kg waste/kg product (improved via solvent recovery).
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is driven by its functional groups:
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Hydroxyl group (-OH) : Can participate in nucleophilic substitution reactions or act as a directing group for electrophilic aromatic substitution.
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Carbonitrile group (-CN) : Electron-withdrawing, stabilizing intermediates in substitution reactions and enabling hydrolysis to carboxylic acids under basic conditions .
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Methyl group (-CH₃) : Electron-donating, influencing aromatic ring activation for electrophilic substitution.
Key Reactions
Mechanistic Insights
The Suzuki coupling mechanism involves three steps :
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Oxidative addition : Pd(0) inserts into the C-Br bond of the aryl halide, forming a Pd(II) complex.
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Transmetalation : The boronic acid replaces the halide via base (e.g., Cs₂CO₃), forming a Pd(II) intermediate.
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Reductive elimination : The coupled product is released, regenerating Pd(0).
In hydrolysis of the carbonitrile group, the -CN undergoes saponification under basic conditions (e.g., NaOH) to yield a carboxylic acid, which can be acidified to isolate the product .
Analytical Characterization
The compound is typically analyzed using:
Scientific Research Applications
6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive biphenyl compounds.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4’-methyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile can be compared to analogous biphenyl derivatives. Key differences in substituent positions, functional groups, and molecular frameworks are highlighted below:
Table 1: Comparative Analysis of Biphenyl Carbonitrile Derivatives
Key Observations
Hydroxy Group Position: The hydroxy group at position 6 (vs. 4' in other derivatives) may alter hydrogen-bonding interactions. For example, pyrimidine-dione derivatives (e.g., 10u) with hydroxy groups exhibit antiviral activity, suggesting the target compound’s hydroxy position could influence biological targeting .
Spectral and Physical Properties :
- Triazine-containing analogues (e.g., 6g) show higher melting points (~279–281°C) due to rigid heterocyclic cores, whereas pyrimidine derivatives (e.g., 4y) melt at ~229–230°C, reflecting differences in molecular packing .
- IR spectra for nitrile stretches vary: triazine derivatives (2220 cm⁻¹) align with typical aliphatic CN stretches, while pyrimidine-based compounds (e.g., 2167 cm⁻¹ in ) suggest electronic modulation by adjacent groups .
Biological Relevance :
- Compounds with pyrimidine-dione moieties (e.g., 10u, 10v) demonstrate HIV reverse transcriptase inhibition, highlighting the role of biphenyl-carbonitrile scaffolds in medicinal chemistry .
- The target compound’s methyl and hydroxy groups may optimize binding to hydrophobic pockets and catalytic sites, respectively, in enzyme inhibition contexts.
Biological Activity
6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile (C14H11NO) is a biphenyl derivative that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. The compound's structure includes a biphenyl framework with a hydroxyl group and a carbonitrile substituent, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile exhibit significant antimicrobial properties. A study focusing on related biphenyl derivatives reported moderate antibacterial and antifungal activities against various strains. For instance, compounds with similar functional groups showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile | Moderate | Moderate |
| Related Biphenyl Derivative A | High | Low |
| Related Biphenyl Derivative B | Low | High |
Antioxidant Activity
The antioxidant potential of 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile has also been investigated. Studies have indicated that similar compounds possess the ability to scavenge free radicals, thereby reducing oxidative stress. The antioxidant activity is often quantified using assays that measure the IC50 values, which indicate the concentration required to inhibit a specific biological or biochemical function by 50% .
Anticancer Properties
Emerging evidence suggests that 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile may exhibit anticancer properties. Compounds within this chemical class have been shown to induce apoptosis in cancer cells through mechanisms such as tubulin inhibition and modulation of cell signaling pathways . For example, certain biphenyl derivatives have been reported to inhibit cancer cell proliferation effectively.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several biphenyl derivatives, including 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile. The results indicated that this compound exhibited significant activity against both bacterial and fungal strains, demonstrating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on the antioxidant capabilities of biphenyl derivatives, 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile was tested alongside known antioxidants like ascorbic acid. The findings revealed that while it had moderate antioxidant activity, it was less effective than the standard control .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile, and how can statistical experimental design improve yield?
- Methodological Answer : Traditional synthesis often relies on Suzuki-Miyaura coupling or Ullmann reactions. However, trial-and-error optimization is inefficient. Statistical design of experiments (DoE) can reduce variables by identifying critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs or response surface methodologies can model interactions between variables, enabling predictive yield optimization .
- Example Workflow :
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Non-linear (peak at 100°C) |
| Pd Catalyst (mol%) | 1–5% | Linear increase up to 3% |
| Solvent (THF vs. DMF) | — | DMF improves solubility by 25% |
Q. How can spectroscopic and chromatographic techniques resolve structural ambiguities in biphenyl derivatives like this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., hydroxy and methyl group positions). DEPT-135 and HSQC can differentiate carbon types (quaternary vs. CH groups) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate by polarity. High-resolution MS confirms molecular ion ([M+H]) and fragments (e.g., loss of –CN group) .
Q. What safety protocols are critical when handling intermediates with acute toxicity or reactivity?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods for volatile intermediates (e.g., nitrile-containing precursors). Refer to OSHA HCS classifications (e.g., skin corrosion/irritation) and implement PPE (nitrile gloves, face shields) .
- Reactivity Control : Stabilize reactive intermediates (e.g., biphenyl radicals) via inert atmospheres (N) or low-temperature (−20°C) storage .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path searching) guide experimental synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (DFT at B3LYP/6-31G* level) predict transition states and activation energies for key steps (e.g., coupling reactions). ICReDD’s reaction path search methods integrate computed pathways with experimental validation, reducing optimization cycles by 40–60% .
- Case Study :
| Computational Prediction | Experimental Validation |
|---|---|
| Activation energy: 25 kcal/mol (C–C coupling) | Observed yield: 78% at 100°C |
| Solvent effect: DMF stabilizes intermediates | Confirmed via -NMR monitoring |
Q. What mechanistic insights explain contradictory data in biphenyl derivative formation under varying conditions?
- Methodological Answer : Competing pathways (e.g., homocoupling vs. cross-coupling) may arise due to catalyst poisoning or steric hindrance. Kinetic studies (e.g., in situ IR monitoring) and isotopic labeling (e.g., -tracking) can resolve ambiguities. For example, deuterated solvents (DO) may suppress protonation steps, altering product distribution .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Methodological Answer : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., Pd nanoparticles on cellulose) reduce metal leaching. Aqueous one-pot multicomponent reactions (MCRs) minimize waste, as demonstrated in chromene-carbonitrile syntheses (85% yield, E-factor < 2) .
Q. What strategies address challenges in purifying 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile from structurally similar byproducts?
- Methodological Answer :
- Chromatography : Use preparative HPLC with phenyl-hexyl columns for high-resolution separation of biphenyl isomers.
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit solubility differences. Differential scanning calorimetry (DSC) identifies polymorphic forms .
Data Contradiction Analysis
Q. How should researchers validate conflicting reports on the compound’s photostability or catalytic activity?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under identical conditions (e.g., light intensity, humidity).
- Advanced Characterization : Use XPS or EPR to detect surface oxidation or radical formation under UV exposure. Cross-reference with computational bandgap predictions (e.g., TD-DFT for excited-state behavior) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
